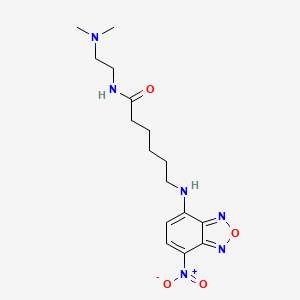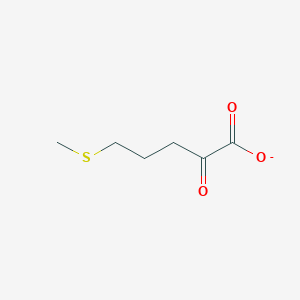![molecular formula C46H92NO7P B1262663 1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262663.png)
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:1 in which the alkyl and acyl groups at positions 1 and 2 are octadecyl and (9Z)-eicosenoyl respectively. It is a phosphatidylcholine O-38:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a gadoleic acid.
Aplicaciones Científicas De Investigación
Interaction with Potassium Channels
1-Octadecyl-2-[(9Z)-Eicosenoyl]-sn-glycero-3-phosphocholine, also known as edelfosine, has been studied for its interaction with plasma membrane ion channels, particularly the SK3/KCa2.3 potassium channel. This interaction suggests potential applications in modulating channel functions, which could have implications in cancer therapy and other diseases involving ion channel dysregulation (Potier et al., 2011).
Effects on Exocrine Secretory Glands
Research indicates that derivatives of 1-Octadecyl-2-[(9Z)-Eicosenoyl]-sn-glycero-3-phosphocholine can stimulate amylase release in exocrine secretory glands, such as the guinea pig's isolated parotid gland and exocrine pancreatic lobules. This demonstrates the compound's potential for influencing exocrine gland function, possibly through interaction with plasma membrane receptors (Söling et al., 1984).
Impact on Membrane Morphology in Leukemic Cells
The compound has been observed to induce morphological alterations in leukemic cell membranes, characterized by the formation of blebs and holes. This membrane damage correlates with cell viability loss, providing insights into its potential application in targeting cancer cells (Noseda et al., 1989).
Modulation of Cell-Surface Receptor Expression
It influences the expression of cell-surface proteins associated with cell differentiation and/or activation in U-937 cells, which may suggest its role in cell activation rather than differentiation. This understanding could be vital for its application in cancer treatment or immunotherapy (Pushkareva et al., 2000).
Interaction with Model Membranes
Studies have shown that this compound affects the biophysical properties of model membranes, such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and X-ray diffraction, which can be important for understanding its mechanism of action in biological systems (Torrecillas et al., 2006).
Propiedades
Nombre del producto |
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C46H92NO7P |
Peso molecular |
802.2 g/mol |
Nombre IUPAC |
[(2R)-2-[(Z)-icos-9-enoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h24-25,45H,6-23,26-44H2,1-5H3/b25-24-/t45-/m1/s1 |
Clave InChI |
DBNUPYDJSILSJX-VABJTFOOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1262590.png)




![1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)



